molecular formula C8H3F2NO B1323119 2,4-Difluoro-5-formylbenzonitrile CAS No. 633327-10-3

2,4-Difluoro-5-formylbenzonitrile

Cat. No.: B1323119
CAS No.: 633327-10-3
M. Wt: 167.11 g/mol
InChI Key: GNNBDUKGSPZDHS-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is a derivative of benzonitrile, characterized by the presence of two fluorine atoms and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-5-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with copper(I) cyanide. The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of alkyl benzene as a solvent, with cuprous iodide and potassium iodide serving as catalysts. The reaction between 2,4-difluorobromobenzene and sodium cyanide is carried out under nitrogen protection at temperatures ranging from 100 to 150 degrees Celsius for 20 to 48 hours .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Scientific Research Applications

2,4-Difluoro-5-formylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-formylbenzonitrile involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new chemical bonds. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-formylbenzonitrile
  • 2-Fluoro-5-formylbenzonitrile
  • 3,5-Difluoro-4-formylbenzonitrile

Uniqueness

2,4-Difluoro-5-formylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2,4-difluoro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBDUKGSPZDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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